3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid
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Overview
Description
3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid, also known as 4-methyl-3-pyridin-4-ylmethyl-amino-benzoic acid (MPMABA), is an organic compound with a molecular formula of C12H13N2O2. It is a member of the pyridin-4-ylmethyl-amino-benzoic acid family, which is composed of compounds that contain a pyridine ring with a methyl-amino-benzoic acid moiety. MPMABA is a versatile molecule with a wide range of applications in organic synthesis and pharmaceutical research.
Scientific Research Applications
Chemical Properties and Synthesis
- Chemical Variability and Complex Formation: Studies have explored the chemistry of compounds containing pyridine and benzimidazole units, focusing on their preparation, properties, and complexation behaviors. These investigations reveal the potential of such compounds to form complexes with diverse spectroscopic, structural, and magnetic properties, hinting at their applicability in materials science and coordination chemistry (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Potential
Antimicrobial and Biological Activities
The literature review indicates that derivatives of pyridine and benzoic acid, like the compound , may exhibit significant antimicrobial properties. Research into similar structures has shown their potential in treating communicable diseases and in biomedical applications, emphasizing the urgent need for new antimicrobial agents (Marchese et al., 2017).
Role in Drug Metabolism and Pharmacokinetics
Another crucial area of application is in the exploration of drug metabolism pathways. Studies on compounds with similar structures to 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid have contributed to a better understanding of how drugs are metabolized and the potential drug-drug interactions, highlighting the importance of such compounds in pharmacokinetic modeling (Hoffman & Hanneman, 2017).
Environmental and Analytical Chemistry
- Advanced Oxidation Processes: Research into the degradation processes of structurally related compounds by advanced oxidation processes provides insights into environmental remediation techniques. Such studies are vital for understanding how to mitigate the impact of hazardous compounds on the environment (Qutob et al., 2022).
Mechanism of Action
Target of Action
A structurally similar compound, 3-methyl-n-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine, is known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
If we consider the similar compound mentioned above, it likely interacts with its target (eg, CDK2) by binding to the active site, thereby inhibiting the kinase activity and leading to cell cycle arrest .
Biochemical Pathways
If it indeed targets cdk2 like its structurally similar compound, it would affect thecell cycle regulation pathway . Inhibition of CDK2 can prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
If it acts similarly to the structurally related compound, it could lead tocell cycle arrest and potentially induce apoptosis, especially in rapidly dividing cells such as cancer cells .
properties
IUPAC Name |
3-methyl-4-(pyridin-4-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-12(14(17)18)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWIGDXCNHPVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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